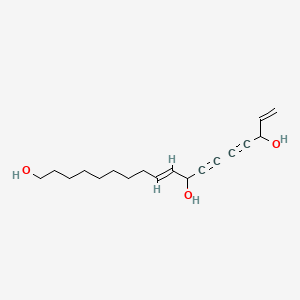
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
9(Z),12(E)-Octadecadienoic Acid: An isomer with similar structural features but different biological activities.
9(E),11(E)-Conjugated Linoleic Acid: Another isomer known for its potential health benefits.
7E,9E-Octadecadienoic Acid: A related compound with distinct chemical properties.
Uniqueness
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and potential biological activities not found in its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
211238-60-7 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |
Clave InChI |
MLGPZCOVWKAPPH-UHFFFAOYSA-N |
SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
SMILES canónico |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
Apariencia |
Oil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)
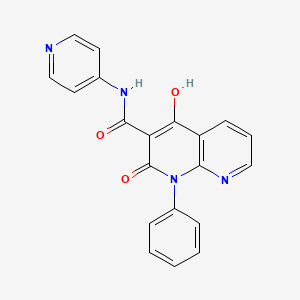
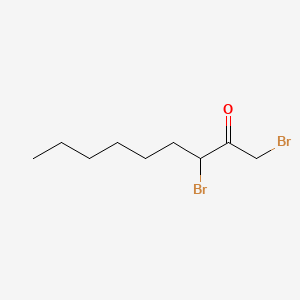

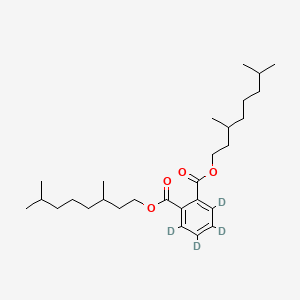
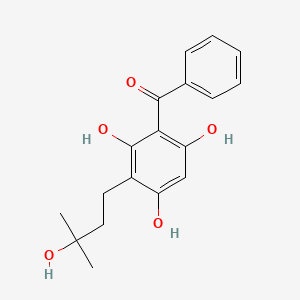

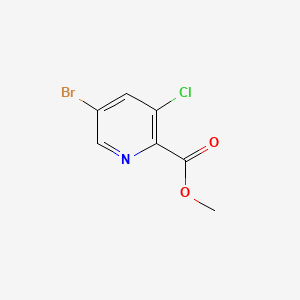
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
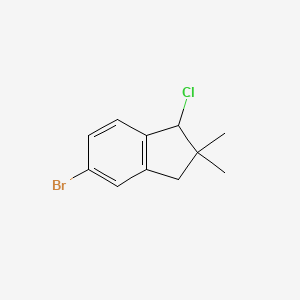
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
